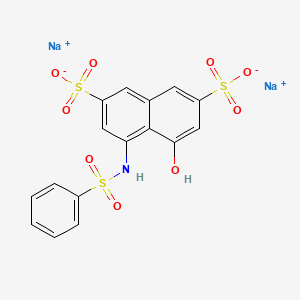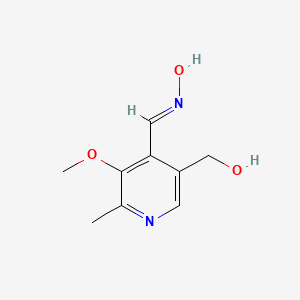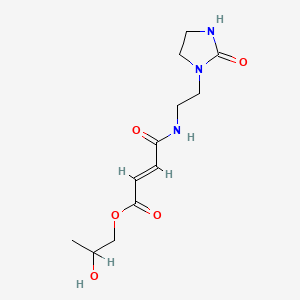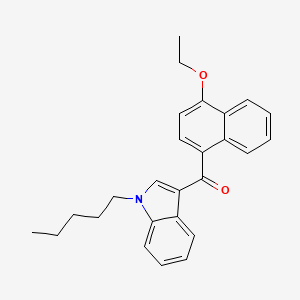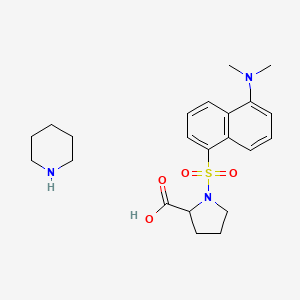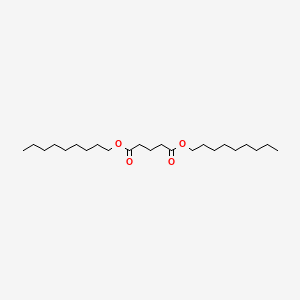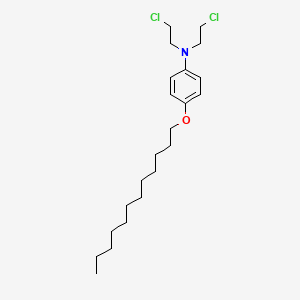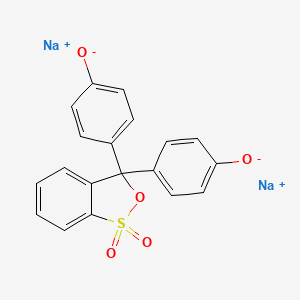
Hexanoic acid, 2-ethenylidene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethenylidene-, can be achieved through several methods. One common approach involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration to form the ethenylidene group. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of hexanoic acid, 2-ethenylidene-, may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as manganese acetate or copper acetate can be employed to facilitate the reaction. The process may also include purification steps, such as distillation or crystallization, to isolate the final product.
化学反应分析
Types of Reactions
Hexanoic acid, 2-ethenylidene-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group, resulting in hexanoic acid derivatives.
Substitution: The ethenylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hexanoic acid derivatives with an ethyl group.
Substitution: Various substituted hexanoic acid derivatives.
科学研究应用
Hexanoic acid, 2-ethenylidene-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of hexanoic acid, 2-ethenylidene-, involves its interaction with specific molecular targets and pathways. The ethenylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Hexanoic acid, 2-ethyl-:
Hexanoic acid: The parent compound without any substituents at the second carbon position.
Uniqueness
Hexanoic acid, 2-ethenylidene-, is unique due to the presence of the ethenylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.
属性
CAS 编号 |
5665-73-6 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-ethenylhexanoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7(4-2)8(9)10/h4H,2-3,5-6H2,1H3 |
InChI 键 |
ONFXFSACNROWII-UHFFFAOYSA-N |
规范 SMILES |
CCCC[C+](C=C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


